4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide
Description
4-Hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide is a quinoline derivative featuring a 4-hydroxyquinoline core linked via a carboxamide group to an ethyl chain terminated by a 1-methylbenzimidazole moiety. Key features include:
- Substituent: The benzimidazole-ethyl group introduces a heterocyclic aromatic system, which may improve target binding affinity compared to simpler aryl substituents .
- Synthesis: Analogous compounds (e.g., N-aryl-4-hydroxyquinoline-3-carboxamides) are synthesized via condensation of 4-hydroxyquinoline-3-carboxylic acid with substituted amines under reflux conditions .
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-24-17-9-5-4-8-16(17)23-18(24)10-11-21-20(26)14-12-22-15-7-3-2-6-13(15)19(14)25/h2-9,12H,10-11H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
JDQZVEWALKCFKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Route 1: Condensation of Preformed Quinoline and Benzimidazole Moieties
This approach involves synthesizing the quinoline and benzimidazole components separately, followed by coupling.
Step 1: Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid
4-Hydroxyquinoline-3-carboxylic acid is typically synthesized via the Gould-Jacobs cyclization of aniline derivatives with β-keto esters. For example:
- Reactants : Ethyl 3-(2-aminophenyl)-3-oxopropanoate undergoes thermal cyclization in polyphosphoric acid (PPA) at 120–140°C for 4–6 hours.
- Yield : 65–75%.
Step 2: Synthesis of 2-(1-Methyl-1H-Benzimidazol-2-yl)Ethylamine
The benzimidazole-ethylamine side chain is prepared via:
- Reactants : N-Methyl-1,2-phenylenediamine reacts with β-alanine under acidic conditions (HCl, H₂O, reflux, 96 hours).
- Mechanism : Cyclocondensation forms the benzimidazole ring, followed by decarboxylation to yield the ethylamine derivative.
- Yield : 85–90% after purification.
Step 3: Carboxamide Coupling
The carboxylic acid is activated and coupled with the amine:
- Activation : 4-Hydroxyquinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
- Coupling : The acid chloride reacts with 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Yield : 70–80%.
Reaction Scheme :
$$
\text{Quinoline-3-CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{Quinoline-3-COCl} \xrightarrow{\text{Amine, TEA}} \text{Target Compound}
$$
Route 2: One-Pot Tandem Cyclization and Coupling
This method integrates quinoline and benzimidazole syntheses into a single workflow.
Step 1: Formation of Quinoline Core
Ethyl 3-(2-aminophenyl)-3-oxopropanoate undergoes cyclization in PPA to form 4-hydroxyquinoline-3-carboxylic acid.
Step 2: In-Situ Benzimidazole Formation
- Reactants : The ethylamine side chain is introduced via a Pinner reaction , where a nitrile intermediate reacts with N-methyl-1,2-phenylenediamine in nitrobenzene at 120°C.
- Key Condition : Nitrobenzene acts as both solvent and oxidizing agent.
Step 3: Final Coupling
The carboxylic acid is coupled with the benzimidazole-ethylamine using boron trifluoride etherate (BF₃·OEt₂) as a catalyst in acetonitrile at 80°C.
Route 3: Solid-Phase Synthesis (Advanced Method)
For high-throughput applications, solid-phase synthesis offers advantages in purity and scalability:
Optimization and Challenges
Yield Improvement Strategies
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 55–60% | 50–55% | 70–75% |
| Purity | 90–92% | 85–88% | >95% |
| Scalability | Moderate | Low | High |
| Cost | Low | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Ortho-substituted derivatives (e.g., 2a) exhibit lower logK values due to steric hindrance, while electron-withdrawing groups (e.g., CF₃ in 7c) increase lipophilicity . The benzimidazole-ethyl group in the target compound may balance hydrophilicity (via NH groups) and lipophilicity (via aromatic rings).
- Synthetic Yields : Yields for N-aryl analogs range from 46% (2a) to 75% (bromo-substituted derivatives), influenced by steric and electronic effects .
Quinoline-Benzimidazole Hybrids
Compounds combining quinoline and benzimidazole moieties via different linkers highlight structural and functional variations:
Structural Advantages :
- Benzimidazole’s planar structure may enhance intercalation with biological targets (e.g., DNA topoisomerases) .
Modified Quinoline-3-Carboxamides
Derivatives with alternative substitutions on the quinoline core or carboxamide group:
Biological Activity
4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with a hydroxyl group and a benzimidazole moiety, which are crucial for its biological interactions. The structural formula can be represented as follows:
This structure contributes to its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Key mechanisms include:
- Enzyme Inhibition : The compound has shown inhibitory effects on various kinases, which are critical in cancer cell proliferation.
- Receptor Modulation : It interacts with G protein-coupled receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Study 1: Antiproliferative Effects on Cancer Cells
In a study assessing the antiproliferative effects of this compound, it was found that the compound significantly reduced the viability of HeLa cervical adenocarcinoma cells with an IC50 value of 1.7 µM. This suggests potential use in cancer therapy targeting CDK pathways.
Study 2: VEGFR-2 Inhibition
Another study investigated the compound's effect on VEGFR-2 kinase activity, revealing an IC50 value of 1.46 µM. This inhibition is crucial as VEGFR-2 plays a significant role in angiogenesis, a critical process in tumor growth and metastasis.
Safety and Efficacy
Preclinical studies have indicated that the compound exhibits a favorable safety profile with minimal adverse effects reported during trials. Further investigations are necessary to establish long-term safety and efficacy in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
